3-フルオロベンゾヒドラジド

説明

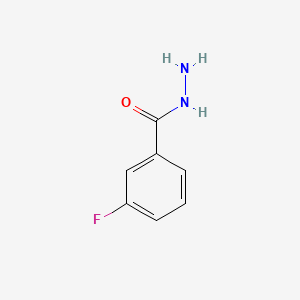

3-Fluorobenzhydrazide: is an organic compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . . This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a hydrazide functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

科学的研究の応用

3-Fluorobenzhydrazide has diverse applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Chemical Biology: Used in the study of biological processes and the development of bioactive molecules.

Drug Discovery: Acts as a building block in the synthesis of potential pharmaceutical agents.

Analytical Chemistry: Employed as a reagent in analytical methods to detect and quantify other compounds.

作用機序

- 3-Fluorobenzhydrazide is a hydrazide building block derived from benzoic acid . While specific primary targets haven’t been extensively studied for this compound, it likely interacts with various cellular components due to its reactivity.

- Hydrazide derivatives, including 3-Fluorobenzhydrazide , are bioactive. For instance, isoniazid (an antibiotic for tuberculosis) contains a hydrazide moiety and exhibits therapeutic effects .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

3-Fluorobenzhydrazide is a hydrazide building block, derived from benzoic acid . The hydrazide moiety in 3-Fluorobenzhydrazide is nucleophilic and readily reacts with electrophiles

Cellular Effects

Hydrazide derivatives are known to be bioactive . For example, isoniazid, a hydrazide derivative, is an antibiotic for tuberculosis .

Molecular Mechanism

The hydrazide moiety in 3-Fluorobenzhydrazide is nucleophilic and readily reacts with electrophiles .

準備方法

Synthetic Routes and Reaction Conditions: 3-Fluorobenzhydrazide can be synthesized through a one-pot conventional method . The process involves dissolving benzoic acid or its derivative in ethanol, followed by the addition of sulfuric acid. The reaction mixture is refluxed for six hours and monitored using thin-layer chromatography (TLC). After completion, the mixture is neutralized with solid sodium bicarbonate and filtered. Hydrazine monohydrate is then added to the neutralized mixture and refluxed for an additional 3-6 hours. The final product is obtained by distillation and recrystallization from methanol .

Industrial Production Methods: While specific industrial production methods for 3-Fluorobenzhydrazide are not detailed, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production .

化学反応の分析

Types of Reactions: 3-Fluorobenzhydrazide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides and bases are commonly used.

Condensation Reactions: Carbonyl compounds like aldehydes and ketones are used.

Cyclization Reactions: Reagents like isothiocyanates can be used to form triazole-thione derivatives.

Major Products:

類似化合物との比較

- 3-Methoxybenzohydrazide

- 3-Chlorobenzohydrazide

- 3-Bromobenzohydrazide

Comparison: 3-Fluorobenzhydrazide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its methoxy, chloro, and bromo counterparts . This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .

生物活性

3-Fluorobenzhydrazide is a chemical compound with the molecular formula CHFNO and CAS number 351640. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of 3-fluorobenzhydrazide, summarizing key findings from various studies, including case studies and research data.

3-Fluorobenzhydrazide is a hydrazide derivative that can be synthesized through various methods, often involving the reaction of 3-fluorobenzoic acid with hydrazine. Its structure features a fluorinated aromatic ring, which is significant for its biological activity due to the electron-withdrawing nature of the fluorine atom, influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including 3-fluorobenzhydrazide, exhibit notable antimicrobial properties. For instance, triazole-thione derivatives synthesized from 3-fluorobenzhydrazide have shown antimicrobial activity with a minimum inhibitory concentration (MIC) of 62.5 µg/mL against various pathogens, while displaying low toxicity toward human cells . This suggests that 3-fluorobenzhydrazide could serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 3-fluorobenzhydrazide has been explored through various studies. A case study involving N'-(2-phenoxypyridine-3-carbonyl)-3-(trifluoromethyl)benzhydrazide demonstrated significant inhibition of clonogenic survival in T47D breast cancer cells, with IC values indicating effective cytotoxicity at concentrations around 600 nM . Additionally, other derivatives have been tested for their effects on breast cancer cell lines MCF-7 and MDA-MB-231, showing promising results in reducing cell viability and inducing apoptosis .

The biological activity of 3-fluorobenzhydrazide can be attributed to its ability to interact with cellular targets such as enzymes involved in apoptosis pathways. Studies have shown that compounds derived from hydrazides can influence caspase activity, which is crucial for programmed cell death . The presence of functional groups in the hydrazide structure allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent.

Table 1: Summary of Biological Activities of 3-Fluorobenzhydrazide Derivatives

| Compound Name | Activity Type | Target Cell Line | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|---|

| N'-(2-phenoxypyridine-3-carbonyl)-3-(trifluoromethyl)benzhydrazide | Anticancer | T47D | ~600 | - |

| Triazole-thione derivatives | Antimicrobial | Various pathogens | - | 62.5 |

| SCT-1, SCT-2 (thiadiazole derivatives) | Anticancer | MCF-7, MDA-MB-231 | ~1000 | - |

Case Studies

- Antimicrobial Efficacy : A study highlighted the synthesis of triazole-thione derivatives from 3-fluorobenzhydrazide and their subsequent testing against bacterial strains. The results indicated effective inhibition at low concentrations, suggesting potential for development into therapeutic agents against resistant strains .

- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines demonstrated that derivatives of 3-fluorobenzhydrazide possess cytotoxic properties that vary significantly based on substituent groups attached to the hydrazide moiety. The strongest activity was observed with compounds featuring electron-donating groups .

特性

IUPAC Name |

3-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUISEXNUHLZEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325997 | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-55-8 | |

| Record name | Benzoic acid, 3-fluoro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 499-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。